molecular formula C8H12N4O B6142253 2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide CAS No. 1955564-54-1

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide

Cat. No.: B6142253
CAS No.: 1955564-54-1
M. Wt: 180.21 g/mol
InChI Key: LJMUGRFUJLXJQD-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group and a hydroxyl group on the carboximidamide moiety

Scientific Research Applications

2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide may involve a continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield of the final product. The use of automated systems and reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A related compound with similar structural features but different functional groups.

    2-(dimethylamino)ethanol: Another compound with a dimethylamino group, used in different applications.

Uniqueness

2-(dimethylamino)-N’-hydroxypyridine-4-carboximidamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications make it a valuable compound for further study and development.

Properties

IUPAC Name

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUGRFUJLXJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468068-31-7
Record name 2-(Dimethylamino)-N-hydroxy-4-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468068-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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